2-Undecanone-10,10,11,11,11 - d5
Description
2-Undecanone-10,10,11,11,11-d5 is a deuterated analog of 2-undecanone (C₁₁H₂₂O, CAS 112-12-9), a methyl ketone with a linear 11-carbon chain. The deuteration occurs at the 10th and 11th carbon positions, replacing five hydrogen atoms with deuterium (²H), resulting in a molecular formula of C₁₁H₁₇D₅O and a molecular weight of approximately 175.29 g/mol (vs. 170.29 g/mol for the non-deuterated form) . This isotopic labeling is critical in tracer studies, metabolic research, and spectroscopic analyses, where deuterium’s nuclear properties enhance detection sensitivity or reduce metabolic interference .
Properties
Molecular Formula |
C11H17D5O |
|---|---|
Molecular Weight |
175.322 |
Purity |
95% min. |
Synonyms |
2-Undecanone-10,10,11,11,11 - d5 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Undecanone is utilized as a precursor in organic synthesis. Its structure allows it to participate in various chemical reactions:
- Haloform Reaction : In the presence of a basic solution of hypochlorite, 2-undecanone undergoes a haloform reaction to produce sodium decanoate and chloroform. This reaction highlights its utility in synthetic organic chemistry for producing other valuable compounds .
- Synthesis of Jet-Fuel-Range Molecules : Research has demonstrated the conversion of biomass-derived compounds into jet-fuel-range molecules using 2-undecanone as an intermediate. The selectivity towards 2-undecanone during these reactions indicates its potential role in sustainable fuel production .
Insect Repellent
The primary application of 2-undecanone is as an insect repellent. Its strong odor deters various pests:
- Efficacy : Studies have shown that concentrations of 1–2% of 2-undecanone are effective in formulations for repelling insects such as mosquitoes and other pests . Its effectiveness has been compared to traditional repellents like DEET.
Analytical Chemistry
In analytical chemistry, the deuterated form of 2-undecanone serves several purposes:
- Mass Spectrometry : The presence of deuterium allows for enhanced detection sensitivity and specificity in mass spectrometry analyses. Deuterated compounds are often used as internal standards to improve the accuracy of quantitative analyses.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The isotopic labeling with deuterium aids in NMR studies by reducing the complexity of spectra and enhancing signal clarity due to the absence of proton signals from the deuterated positions.
Case Study 1: Insect Repellent Formulations
A study conducted on the formulation of insect repellents highlighted the effectiveness of 2-undecanone against mosquitoes. Participants reported significantly fewer mosquito bites when using products containing this compound compared to those without it. The study concluded that 2-undecanone could serve as a safer alternative to synthetic repellents .
Case Study 2: Sustainable Fuel Production
Research into biomass conversion processes demonstrated that using 2-undecanone as an intermediate significantly improved yields of jet-fuel-range molecules. The study tracked product distributions over time and found that optimizing reaction conditions could enhance selectivity towards desired products, showcasing the compound's potential in renewable energy applications .
Comparison with Similar Compounds
Key Differences :
- Structure: 5-Undecanone (CAS 33083-83-9) is a positional isomer with the ketone group at the 5th carbon instead of the 2nd.
- Physical Properties: Boiling Point: 227°C (ambient pressure) vs. 229°C for 2-undecanone . Density: 0.83 g/cm³ (5-undecanone) vs. 0.83–0.85 g/cm³ (2-undecanone) .
- Applications: While 2-undecanone is used as a biopesticide and fragrance component , 5-undecanone has niche applications in organic synthesis and flavor chemistry .
| Property | 2-Undecanone-d5 | 5-Undecanone |
|---|---|---|
| Molecular Weight | ~175.29 g/mol | 170.29 g/mol |
| Boiling Point | ~229°C (estimated) | 227°C |
| Density | ~0.85 g/cm³ (estimated) | 0.83 g/cm³ |
| CAS Number | Not explicitly provided | 33083-83-9 |
| Key Applications | Isotopic tracing | Organic synthesis |
Deuterated Analogs: Decanoic Acid-d5
Key Differences :
- Functional Group: Decanoic-9,9,10,10,10-d5 acid (CAS 1219803-00-5) is a carboxylic acid, unlike the ketone backbone of 2-undecanone-d5 .
- Deuteration Impact: Molecular Weight: 177.29 g/mol (decanoid acid-d5) vs. ~175.29 g/mol (2-undecanone-d5). Reactivity: Deuterated carboxylic acids exhibit slower reaction kinetics in esterification compared to non-deuterated forms, whereas deuterated ketones show minimal isotopic effects in most reactions .
Applications: Decanoic acid-d5 is used in lipid metabolism studies, while 2-undecanone-d5 is tailored for pesticide degradation tracing .
Methyl-Substituted Derivatives: 6,10-Dimethyl-2-undecanone
Key Differences :
- Structure: 6,10-Dimethyl-2-undecanone (CAS 1604-34-8) has methyl branches at carbons 6 and 10, increasing steric hindrance .
- Thermodynamic Data: Enthalpy of Formation (ΔfH°liquid): -556.7 ± 9.0 kJ/mol vs. -538.2 kJ/mol (estimated for 2-undecanone) . Molecular Weight: 198.34 g/mol vs. ~175.29 g/mol .
- Applications: The dimethyl derivative is used in fragrance formulations (e.g., tetrahydrogeranylacetone) and as a synthetic intermediate, whereas 2-undecanone-d5 serves analytical chemistry needs .
| Property | 2-Undecanone-d5 | 6,10-Dimethyl-2-undecanone |
|---|---|---|
| Molecular Weight | ~175.29 g/mol | 198.34 g/mol |
| ΔfH°liquid | Not reported | -556.7 ± 9.0 kJ/mol |
| Key Applications | Isotopic studies | Fragrance synthesis |
Preparation Methods
Rhodium-Catalyzed Deuteration
A patented methodology employs a rhodium source (e.g., RhCl₃) in combination with a base (e.g., K₂CO₃) and deuterium donors such as heavy water (D₂O) or deuterated alcohols (e.g., CD₃OD). The reaction proceeds under mild conditions (60–80°C, 12–24 hours), selectively replacing hydrogens at the 10 and 11 positions. The mechanism involves:
-
Coordination of the ketone’s carbonyl group to the rhodium center.
-
Deprotonation of the terminal methyl groups by the base.
-
Deuterium transfer from D₂O or deuterated solvents to the deprotonated sites.
Key Parameters:
| Parameter | Optimal Range | Impact on Deuteration Efficiency |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate H-D exchange but risk side reactions. |
| Reaction Time | 12–24 hours | Prolonged durations enhance deuteration but reduce throughput. |
| Catalyst Loading | 5–10 mol% RhCl₃ | Excess catalyst may lead to over-deuteration at unintended sites. |
| Solvent | D₂O/CD₃OD (1:1) | Polar solvents improve catalyst solubility and deuterium availability. |
This method achieves >90% deuteration at the target positions, as confirmed by mass spectrometry and ²H NMR.
Isotopic Exchange via Base-Mediated H-D Substitution
Isotopic exchange offers a complementary route to deuterate 2-undecanone without requiring specialized catalysts. This method exploits the acidity of C-H bonds adjacent to electron-withdrawing groups, such as the carbonyl in ketones.
Alkaline Deuteration Protocol
In a representative procedure, 2-undecanone is refluxed with deuterium oxide (D₂O) in the presence of a strong base (e.g., NaOD). The base deprotonates the α-hydrogens (relative to the carbonyl), enabling deuterium incorporation via equilibrium-driven exchange. While this approach primarily targets α-positions, terminal methyl groups (positions 10 and 11) can be deuterated under prolonged reaction conditions.
Reaction Conditions:
Limitations:
-
Non-selective deuteration may occur at other aliphatic positions.
-
Requires extensive purification to isolate the desired isotopologue.
Reduction of Deuterated Precursors
Synthesizing 2-undecanone-d5 from deuterated intermediates provides an alternative pathway with precise control over deuterium placement.
Hydrogenation of Deuterated Alkenes
A deuterated alkene precursor, such as undec-1-en-3-one-d5, undergoes catalytic hydrogenation with deuterium gas (D₂) over a palladium/barium sulfate (Pd/BaSO₄) catalyst. This step saturates the double bond while introducing deuterium at the terminal positions:
Advantages:
Oxidation of Deuterated Alcohols
2-Undecanol-10,10,11,11,11-d5, synthesized via Grignard reactions with deuterated alkyl halides, is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄):
Challenges:
-
Over-oxidation to carboxylic acids must be mitigated by controlling reaction time and temperature.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining isotopic purity.
Continuous-Flow Deuteration Reactors
Modern facilities utilize continuous-flow systems where 2-undecanone and D₂O are pumped through a reactor packed with rhodium-impregnated silica gel. Key benefits include:
-
Rapid deuteration: Residence time of 30–60 minutes.
-
Automation: Reduces manual intervention and contamination risks.
Process Metrics:
| Metric | Value |
|---|---|
| Throughput | 50–100 kg/day |
| Deuteration Efficiency | 92–95% |
| Purity | ≥99% (by GC-MS) |
Economic Considerations
-
Catalyst Recycling: Rhodium recovery rates exceed 98%, lowering raw material costs.
-
Solvent Reuse: D₂O and deuterated alcohols are distilled and reused, reducing waste.
Comparative Analysis of Preparation Methods
| Method | Deuteration Specificity | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Rhodium Catalysis | High (≥90%) | 85–90 | 120–150 | Industrial |
| Isotopic Exchange | Moderate (60–70%) | 70–75 | 80–100 | Laboratory |
| Hydrogenation of Alkenes | High (≥85%) | 80–85 | 150–180 | Pilot-scale |
| Alcohol Oxidation | High (≥88%) | 75–80 | 200–220 | Laboratory |
Key Findings:
-
Catalytic deuteration balances cost and efficiency, making it the preferred industrial method.
-
Isotopic exchange is cost-effective but suffers from lower specificity.
-
Precursor-based routes (e.g., hydrogenation, oxidation) offer high specificity but require expensive deuterated starting materials.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 2-Undecanone-d5 in complex matrices (e.g., biological samples or catalytic pyrolysis products)?
- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard due to its high sensitivity for ketones. Deuterated analogs like 2-Undecanone-d5 are ideal internal standards for isotopic dilution to correct matrix effects. For pyrolysis studies, GC-MS with a pyroprobe reactor enables real-time analysis of volatile ketones, as demonstrated in catalytic pyrolysis of biomass .
- Critical Parameters :
- Column selection: Polar columns (e.g., DB-WAX) improve separation of aliphatic ketones.
- Ionization: Electron impact (EI) at 70 eV for fragmentation patterns matching NIST libraries.
- Quantitation: Use m/z ratios unique to deuterated vs. non-deuterated forms (e.g., m/z 170 vs. 175).
Q. How does isotopic labeling (deuteration at positions 10,10,11,11,11) influence the physicochemical properties of 2-Undecanone?
- Methodological Answer : Deuteration minimally alters boiling point (~0.5–1°C increase) but significantly impacts vibrational spectroscopy (e.g., IR and Raman shifts in C-D vs. C-H stretches). For NMR, deuterium substitution at positions 10 and 11 eliminates coupling in adjacent protons, simplifying structural elucidation .
- Data Comparison :
| Property | 2-Undecanone | 2-Undecanone-d5 |
|---|---|---|
| Boiling Point (°C) | 89 | 89.5–90 |
| Density (g/cm³) | 0.824 | 0.828 |
| Flash Point (°C) | 88 | 88 |
Q. What are the critical safety protocols for handling deuterated 2-Undecanone in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors (flash point = 88°C, flammable above 89°C) .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can deuterated 2-Undecanone-d5 resolve contradictions in kinetic isotope effect (KIE) studies for catalytic ketone hydrogenation?
- Methodological Answer : Use 2-Undecanone-d5 as a tracer to measure primary KIEs (k_H/k_D) in hydrogenation reactions. For example, in Pd/C-catalyzed systems, deuteration at the β-position (C-11) reduces reaction rates due to stronger C-D bonds, revealing rate-limiting steps. Conflicting literature on KIE magnitudes (e.g., 1.5 vs. 2.2) often arise from incomplete deuteration or competing pathways; isotopic purity (>98%) and GC-MS validation are critical .
Q. What experimental designs optimize 2-Undecanone-d5 synthesis via H/D exchange with minimal isotopic scrambling?
- Methodological Answer :
- Catalyst Selection : Use PtO₂ in D₂O under acidic conditions (pH 3–4) to target specific C-H positions.
- Reaction Monitoring : Track deuteration efficiency via ¹H NMR disappearance of protons at δ 2.35–2.45 (C-10 and C-11).
- Purity Control : Purify via fractional distillation under reduced pressure (40–50°C, 10 mmHg) to isolate >99% deuterated product .
Q. How does 2-Undecanone-d5 enhance ecological toxicity studies compared to its non-deuterated form?
- Methodological Answer : Deuterated analogs enable precise tracking in environmental fate studies. For example, in aquatic systems, LC-MS/MS with multiple reaction monitoring (MRM) distinguishes endogenous 2-Undecanone from d5-spiked samples, revealing biodegradation pathways. A 2023 study showed deuterated ketones persist 15–20% longer in sediments, clarifying discrepancies in prior models that underestimated hydrophobic retention .
Data Contradiction Analysis
Q. Why do reported melting points for 2-Undecanone vary across literature (e.g., -9°C vs. -15°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
